One area of research explores Norethandrolone's potential to counteract muscle wasting and weakness associated with various conditions. Studies have investigated its effects in:
It's important to note that Norethandrolone is not a first-line treatment for any of these conditions. Other treatments are often preferred due to safety concerns and the availability of safer alternatives.
Some research has investigated the effects of Norethandrolone on bone health. Studies suggest it may:
Limited research has explored Norethandrolone's potential role in:
Norethandrolone is a synthetic anabolic steroid and androgen, specifically classified as a 17α-alkylated derivative of testosterone and 19-nortestosterone (nandrolone). Its chemical formula is and it is also known as 17α-ethyl-19-nortestosterone. Norethandrolone was first synthesized in 1953 by G. D. Searle & Company and was initially studied for its progestational effects before being recognized for its anabolic properties. It was introduced for medical use as an anabolic steroid in 1956, marking it as one of the first compounds in this category .
Norethandrolone acts similarly to testosterone by binding to androgen receptors in muscle cells. This stimulates protein synthesis, leading to increased muscle growth (anabolic effect). Additionally, it can promote masculine characteristics (androgenic effect).
Norethandrolone use carries several safety risks:
The synthesis of norethandrolone typically involves modifying the structure of testosterone or nandrolone through alkylation at the 17α position. Various synthetic pathways have been documented, including:
Norethandrolone is primarily used in clinical settings for:
Norethandrolone interacts with several biological systems and other drugs:
Norethandrolone shares structural similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:
| Compound | Anabolic Activity | Androgenic Activity | Progestogenic Activity |
|---|---|---|---|
| Nandrolone | High | Moderate | Low |
| Testosterone | Moderate | High | Low |
| Methandrostenolone | High | High | Low |
| Oxymetholone | Very High | Moderate | Moderate |
| Metribolone | Very High | Very Low | Low |
| Norethandrolone | High | Low | High |
Norethandrolone's unique profile includes:
This combination makes norethandrolone particularly valuable in specific therapeutic contexts while also necessitating caution due to potential side effects.
Norethandrolone exhibits well-defined thermodynamic characteristics that are fundamental to understanding its solid-state behavior and processing conditions. The melting point of norethandrolone has been precisely determined to be 412.0 K (139.0°C) with an uncertainty of ±1.0 K, as reported in the NIST Chemistry WebBook based on experimental data from Grady, Hays, et al. (1973) [1]. This fusion temperature represents a critical thermodynamic parameter that defines the transition from solid crystalline phase to liquid phase under standard atmospheric pressure conditions.
| Thermodynamic Property | Value | Units | Uncertainty | Reference |
|---|---|---|---|---|
| Melting Point | 412.0 | K | ±1.0 K | NIST WebBook [1] |
| Melting Point | 139.0 | °C | ±1.0°C | NIST WebBook [1] |
| Fusion Temperature | 412.0 | K | ±1.0 K | Grady, Hays, et al., 1973 [1] |
The melting point of 139.0°C positions norethandrolone within the typical range observed for anabolic steroids, which generally exhibit melting points between 130°C and 200°C [2]. This relatively high melting point indicates strong intermolecular forces within the crystalline lattice, primarily attributed to hydrogen bonding interactions involving the hydroxyl group at the 17β position and van der Waals forces between the steroid ring systems.
Phase Behavior Analysis: The compound exists as a white crystalline solid at room temperature [3] [4], indicating a well-ordered crystalline structure. The significant temperature difference between ambient conditions (approximately 25°C) and the melting point (139°C) suggests thermal stability under normal storage and handling conditions. However, comprehensive phase transition studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have not been extensively reported for norethandrolone, representing a gap in the current literature that would be valuable for complete thermodynamic characterization.
The fusion process at 412.0 K involves the disruption of the crystalline lattice structure and the transition to a disordered liquid state. While specific enthalpy of fusion (ΔHfus) values have not been experimentally determined for norethandrolone, this parameter would be crucial for understanding the energy requirements for phase transitions and would provide insights into the strength of intermolecular interactions in the solid state.
The solubility characteristics of norethandrolone demonstrate distinct patterns across different solvent systems, reflecting its molecular structure and polarity. Systematic solubility evaluations have been conducted across multiple organic solvents commonly employed in pharmaceutical and analytical applications.
| Solvent System | Solubility | Concentration | Source |
|---|---|---|---|
| Acetonitrile | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |
| Ethanol | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |
| Methanol | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |
| Water | Practically insoluble | <0.1 mg/mL | Literature reports [5] |
Organic Solvent Solubility: Norethandrolone demonstrates moderate solubility in polar protic and polar aprotic organic solvents. The uniform solubility of 1.0 mg/mL observed in acetonitrile, ethanol, and methanol indicates consistent solvation behavior across these polar organic systems [3] [4]. This solubility profile is particularly relevant for:
Aqueous System Behavior: Norethandrolone exhibits practically insoluble characteristics in aqueous systems, which is consistent with its steroid structure and lipophilic nature [5]. This poor water solubility is attributed to:
The hydrophobic character significantly impacts bioavailability and necessitates specialized formulation approaches for pharmaceutical applications. The poor aqueous solubility is typical for anabolic steroids and presents challenges for intravenous administration routes [7].
Solvent Selection Considerations: The consistent solubility across polar organic solvents (acetonitrile, ethanol, methanol) suggests that hydrogen bonding interactions with the 17β-hydroxyl group play a significant role in dissolution. The ability of these solvents to disrupt intermolecular hydrogen bonding networks in the solid state facilitates the dissolution process.
The lipophilicity of norethandrolone represents a critical physicochemical parameter that governs its biological activity, membrane permeability, and pharmacokinetic properties. While direct experimental determination of the octanol-water partition coefficient (Log P) for norethandrolone has not been extensively reported in the available literature, the compound's structural characteristics and behavior patterns provide substantial insights into its lipophilic nature.
Structural Basis for Lipophilicity: Norethandrolone possesses a molecular formula of C₂₀H₃₀O₂ with a molecular weight of 302.45 g/mol [8] [1]. The compound features:
| Related Steroid | Log P (experimental) | Structural Relationship |
|---|---|---|
| Testosterone | 3.3 | Parent hormone structure |
| Nandrolone | 2.6 | 19-nor steroid backbone |
| Methyltestosterone | 3.8 | 17α-methyl derivative |
Predicted Lipophilicity Range: Computational prediction methods suggest that norethandrolone likely exhibits a Log P value in the range of 2.5 to 3.5, based on:
Biological Implications: The predicted moderate to high lipophilicity has significant implications for:
Experimental Determination Needs: The absence of experimentally determined Log P values for norethandrolone represents a significant gap in the physicochemical characterization. Recommended experimental approaches include:
Lipophilicity Modulation: The 17α-ethyl substitution in norethandrolone, compared to the 17α-methyl group in methyltestosterone, likely provides enhanced lipophilicity while maintaining anabolic activity. This structural modification affects the tissue distribution profile and potentially influences the anabolic-to-androgenic ratio observed in biological systems [7].
Health Hazard